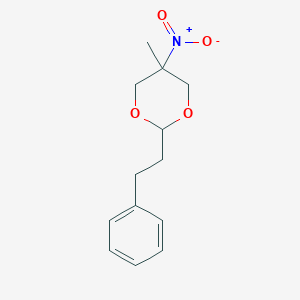![molecular formula C13H14N2O3S B14733292 Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate CAS No. 5268-66-6](/img/structure/B14733292.png)
Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate is a chemical compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. The compound’s structure includes an ethyl ester group, a benzimidazole ring, and a sulfanyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole coreThe reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product quality.
化学反応の分析
Types of Reactions
Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are common.
Substitution: Halogenating agents or nucleophiles like amines and thiols are used in the presence of bases or acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate involves its interaction with various molecular targets. The benzimidazole ring is known to bind to DNA and proteins, disrupting their normal function. The sulfanyl group can form covalent bonds with thiol groups in enzymes, inhibiting their activity. These interactions lead to the compound’s antimicrobial, anticancer, and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- Ethyl 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetate
- Ethyl 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetate
- Ethyl 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Uniqueness
Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate is unique due to its combination of the benzimidazole ring and the ethyl ester group, which provides a balance of hydrophilic and lipophilic properties. This makes it more versatile in various chemical reactions and applications compared to its analogs .
特性
CAS番号 |
5268-66-6 |
|---|---|
分子式 |
C13H14N2O3S |
分子量 |
278.33 g/mol |
IUPAC名 |
ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-oxobutanoate |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-12(17)11(8(2)16)19-13-14-9-6-4-5-7-10(9)15-13/h4-7,11H,3H2,1-2H3,(H,14,15) |
InChIキー |
JCBDJXPAGBZJFE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)C)SC1=NC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



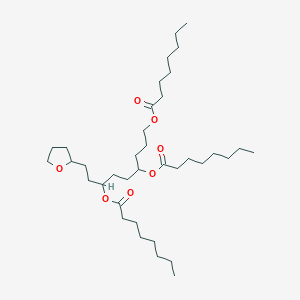

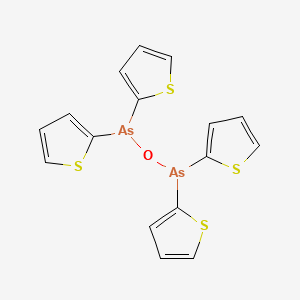
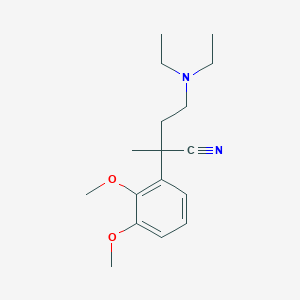

![(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14733222.png)
![7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14733228.png)
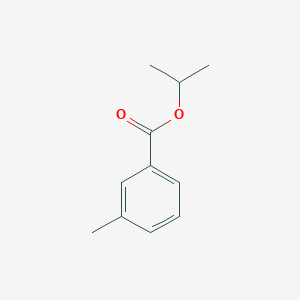
![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)
![3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14733253.png)

